molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2

Diethyl 2-[(4-methylphenyl)methylene]malonate

Cat. No.: B082831
CAS No.: 14111-33-2
M. Wt: 262.3 g/mol
InChI Key: UEKBMHTZKUMANN-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-methylphenyl)methylene]malonate (CAS 14111-33-2) is a high-purity chemical reagent with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol. This compound serves as a versatile building block in organic synthesis, primarily utilized in Knoevenagel condensation reactions to form α,β-unsaturated carbonyl compounds, which are key intermediates for constructing complex heterocyclic systems . Its primary research value lies in its role as a precursor in the synthesis of quinoline derivatives and other pharmacologically relevant structures, with applications spanning chemistry, biology, and medicinal research . The mechanism of action for its reactivity involves base-catalyzed condensation, where the active methylene group of the malonate moiety reacts with carbonyl compounds. Modern, efficient synthesis methods have been developed using immobilized biocatalysts like Bovine Serum Albumin (BSA) or gelatine on a solid support, enabling reactions to proceed at room temperature in dimethyl sulfoxide (DMSO) with high yields of 85-89% and excellent purity over multiple reuse cycles . This aligns with green chemistry principles by reducing energy consumption and waste. Beyond its synthetic utility, this compound and its derivatives are investigated for potential biological activities, including antimicrobial and antitumor properties, through mechanisms that may involve enzyme inhibition or interference with specific cellular signaling pathways . This compound is intended for research applications only and is not designated for diagnostic, therapeutic, or human or veterinary use.

Properties

IUPAC Name

diethyl 2-[(4-methylphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKBMHTZKUMANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348885
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14111-33-2
Record name Diethyl [(4-methylphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Immobilized Bovine Serum Albumin (BSA)

Bovine serum albumin (BSA) immobilized on epoxy-functionalized Immobead IB-350 has emerged as an efficient biocatalyst for this reaction. Key parameters include:

  • Solvent : Dimethyl sulfoxide (DMSO), which solubilizes both reactants and stabilizes the protein structure.

  • Temperature : Room temperature (25°C), eliminating energy-intensive heating.

  • Molar Ratio : A slight excess of diethyl malonate (1.2:1 relative to aldehyde) ensures complete conversion.

Under these conditions, the reaction achieves yields of 85–89% with >95% purity after extraction with heptane and enzymatic treatment using Candida antarctica lipase B (CAL B). The immobilized BSA retains activity over five cycles, with no significant yield reduction, underscoring its practical utility.

Immobilized Gelatine

Gelatine, immobilized on Immobead IB-350, offers a cost-effective alternative to BSA. Binding studies reveal a maximum loading of 171 µg gelatine per mg polymer, with a dissociation constant (KdK_d) of 19 mg/mL. Reaction conditions mirror those of BSA:

  • Time : 12 hours for complete conversion.

  • Yield : 85–89%, comparable to BSA-catalyzed reactions.

The gelatine system also supports five reuse cycles, highlighting its robustness. Structural analysis suggests that lysine, aspartate, and glutamate residues in gelatine facilitate base catalysis, mimicking traditional amine catalysts like piperidine.

Comparative Analysis of Catalytic Methods

The table below summarizes key metrics for BSA- and gelatine-catalyzed methods:

Parameter BSA Gelatine
Catalyst Loading (mg/g polymer)90–100 µg/mg171 µg/mg
SolventDMSODMSO
Temperature (°C)2525
Reaction Time (h)1212
Yield (%)85–8985–89
Recyclability (cycles)55

Both systems eliminate the need for toxic solvents or high temperatures, aligning with green chemistry principles. DMSO’s high boiling point (189°C) facilitates recovery via distillation, reducing waste.

Alternative Synthetic Approaches

While Knoevenagel condensation dominates, other methods have been explored:

Traditional Base Catalysis

Early syntheses employed piperidine or pyridine in ethanol or toluene. However, these methods suffer from:

  • Low Catalyst Recyclability : Homogeneous bases cannot be reused.

  • Harsh Conditions : Reactions often require reflux (80–100°C), increasing energy costs.

Solid Acid/Base Catalysts

Mechanistic Insights and Kinetics

The reaction follows second-order kinetics, with rate dependence on both aldehyde and malonate concentrations. Immobilized proteins enhance reaction rates by stabilizing the transition state through hydrogen bonding and hydrophobic interactions. Isotopic labeling studies confirm that the rate-determining step is the elimination of water, consistent with classical Knoevenagel mechanisms.

Industrial and Environmental Considerations

Scaling up immobilized BSA or gelatine systems requires addressing:

  • Catalyst Cost : BSA is more expensive than gelatine, but both are reusable.

  • Solvent Recovery : DMSO’s low volatility necessitates efficient distillation systems.

  • Waste Reduction : Enzymatic purification using CAL B reduces reliance on column chromatography .

Chemical Reactions Analysis

Diethyl 2-[(4-methylphenyl)methylene]malonate undergoes various chemical reactions:

Scientific Research Applications

Diethyl 2-[(4-methylphenyl)methylene]malonate is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-methylphenyl)methylene]malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Diethyl 2-[(4-methylphenyl)methylene]malonate can be compared with other similar compounds such as:

    Diethyl malonate: A simpler ester used in various organic syntheses.

    Diethyl 2-(4-methylbenzylidene)malonate: A closely related compound with similar structural features.

    Propanedioic acid, 2-[(4-methylphenyl)methylene]-, 1,3-diethyl ester: Another similar ester with comparable properties.

These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.

Biological Activity

Diethyl 2-[(4-methylphenyl)methylene]malonate, with the chemical formula C15H18O4 and a molecular weight of 262.3 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a malonate moiety with two ethyl ester groups and a substituted phenyl group. This structure is crucial for its reactivity and biological interactions.

Property Details
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
  • Receptor Binding : It may bind to receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains and fungi. This suggests potential applications in treating infections caused by resistant pathogens.

Antitumor Activity

Certain analogs have shown promise in antitumor activity through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth. Studies have indicated that compounds with similar structures can affect cell cycle progression and promote cancer cell death.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antitumor Research : In vitro studies reported in Bioorganic & Medicinal Chemistry Letters showed that certain derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound might interfere with specific signaling pathways involved in cell survival and proliferation, highlighting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features Unique Aspects
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonateC15H18ClNO4Contains a chloro-substituted anilinePotentially enhanced biological activity due to chlorine substitution
Diethyl 2-((3-chloro-4-fluorophenyl)amino)methyleneC15H18ClFNO4Contains fluorine substitutionDifferent reactivity profile due to fluorine presence
Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonateC15H18BrNBromine substitutionUnique reactivity due to bromine

Q & A

Q. What are the standard synthetic routes for Diethyl 2-[(4-methylphenyl)methylene]malonate?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted anilines and ethoxymethylenemalonate (EMME). A common protocol involves:

Mixing 4-methylaniline with EMME in a 1:1 molar ratio.

Heating the mixture at 120–130°C for 2–3 hours under inert conditions (e.g., nitrogen atmosphere) .

Cooling the reaction mixture, followed by purification via recrystallization (e.g., using methanol or diethyl ether) .
Key parameters affecting yield include solvent choice (toluene or ethanol), reaction time, and temperature control. Yields typically range from 70% to 90% under optimized conditions .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the methylene proton (δ ~8.14 ppm, d, J = 13.5 Hz) and aromatic protons (δ ~6.9–7.3 ppm) confirm the structure .
    • ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and quaternary carbons (δ ~100–110 ppm) are diagnostic .
  • X-ray Crystallography : Used to resolve intramolecular hydrogen bonds (e.g., N–H⋯O) and confirm stereoelectronic effects .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) provide functional group verification .

Q. What are the primary chemical reactions involving this compound?

Methodological Answer:

  • Knoevenagel Condensation : Reacts with aldehydes to form α,β-unsaturated carbonyl compounds, useful in heterocyclic synthesis .
  • Cyclization : Under reflux in diphenyl ether or acetic acid, it forms quinoline derivatives via elimination of ethanol .
  • Hydrolysis : Acidic or basic conditions cleave ester groups to yield malonic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Systematic optimization involves:

  • Catalyst Screening : Piperidine or acetic acid enhances condensation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate reactions compared to toluene .
  • Temperature Control : Higher temperatures (130°C vs. 120°C) reduce reaction time but risk decomposition .
  • In Situ Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction termination .
    Contradictory yield reports (e.g., 73% vs. 90%) can be addressed by standardizing solvent purity and anhydrous conditions.

Q. How do substituents on the aniline ring influence reactivity and biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Electron-Donating Groups (e.g., OCH₃) : Stabilize intermediates, favoring cyclization pathways .
  • Biological Impact : Bromine substitutions (e.g., in ) correlate with antimicrobial activity, likely due to enhanced lipophilicity and target binding .
    Table: Substituent Effects
SubstituentReactivity TrendBiological Activity
-Br↑ ElectrophilicityAntimicrobial
-OCH₃Stabilizes intermediatesAnticancer
-ClModerate reactivityAntifungal

Q. How should researchers address contradictory data in reported reaction mechanisms?

Methodological Answer:

  • Case Study : Discrepancies in cyclization conditions (e.g., 15 minutes in diphenyl ether vs. 5 hours in acetic acid ) suggest solvent-dependent pathways.
  • Resolution Strategy :
    • Conduct kinetic studies to identify rate-determining steps.
    • Use isotopic labeling (e.g., ¹⁸O) to trace elimination pathways .
    • Compare activation energies via computational modeling (DFT) .

Q. What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays :
    • Broth Dilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
    • Time-Kill Studies : Evaluate bactericidal kinetics .
  • Anticancer Screening :
    • MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., MCF-7) .
    • Apoptosis Markers : Flow cytometry for caspase activation .

Q. How can computational modeling enhance understanding of structure-activity relationships?

Methodological Answer:

  • Docking Studies : Predict binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD Simulations : Analyze stability of malonate-enzyme complexes over 100-ns trajectories .

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